TTA-386
Overview
Description
TTA-386 is a complex peptide compound It is composed of a sequence of amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTA-386 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. The azepane-1-carbonyl group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a carbonyl-containing intermediate .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
TTA-386 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and tryptophan.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to maintain the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
TTA-386 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Mechanism of Action
The mechanism of action of TTA-386 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The azepane-1-carbonyl group may enhance the compound’s stability and binding affinity by providing additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
TTA-386: shares similarities with other peptide compounds that contain azepane or similar cyclic structures.
N-desmethylclozapine: A metabolite of the antipsychotic drug clozapine, which also contains an azepane ring.
Indole-3-butyric acid (IBA): A plant hormone with a similar indole structure to the tryptophan residue in the peptide.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the azepane-1-carbonyl group. This combination imparts unique properties, such as enhanced stability and specific binding interactions, making it valuable for various scientific applications .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBFVFPWXEIOX-VYAQOJDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)N5CCCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)N5CCCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745626 | |
Record name | N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152847-08-0 | |
Record name | N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TTA-386 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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